1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine
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Overview
Description
1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-bromophenol with 1,2-dichloroethane in the presence of a base such as sodium hydroxide to form the benzofuran ring . This intermediate can then be further reacted with appropriate reagents to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog with similar structural features but lacking the amine group.
2,3-Dihydrobenzo[B]furan-5-carbaldehyde: Contains an aldehyde group instead of the amine group.
2,3-Dihydrobenzo[B]furan-5-boronic acid: Contains a boronic acid group, used in cross-coupling reactions.
Uniqueness
1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine is unique due to the presence of both the benzofuran ring and the amine group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,5-6,13H2,1-2H3 |
InChI Key |
MCYJTHOMDCWSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
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